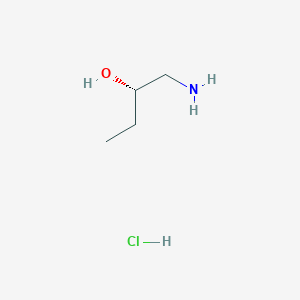
(S)-1-Aminobutan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Aminobutan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is an organic compound that contains an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Aminobutan-2-ol hydrochloride typically involves the reduction of (S)-1-Aminobutan-2-one. One common method is the catalytic hydrogenation of (S)-1-Aminobutan-2-one using a hydrogen source in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-1-Aminobutan-2-one.
Reduction: Formation of (S)-1-Aminobutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(S)-1-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-Aminobutan-2-ol hydrochloride depends on its specific application. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The amino and hydroxyl groups allow it to interact with various biological targets, facilitating the formation of hydrogen bonds and other interactions that are crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Aminobutan-2-ol hydrochloride: The enantiomer of (S)-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activity.
1-Aminobutan-2-one: A related compound that lacks the hydroxyl group, making it less versatile in certain reactions.
2-Aminobutan-1-ol: A positional isomer with the amino group at a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C4H12ClNO |
|---|---|
Poids moléculaire |
125.60 g/mol |
Nom IUPAC |
(2S)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Clé InChI |
UBCLDPPFFXVCKL-WCCKRBBISA-N |
SMILES isomérique |
CC[C@@H](CN)O.Cl |
SMILES canonique |
CCC(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



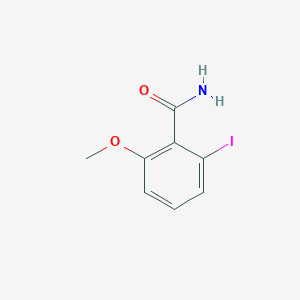

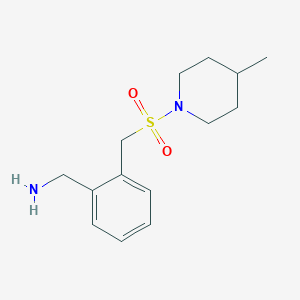
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
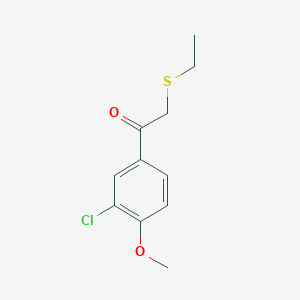

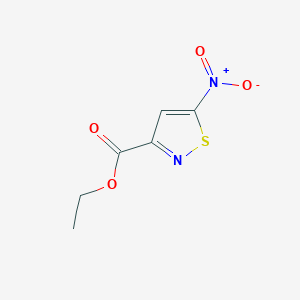
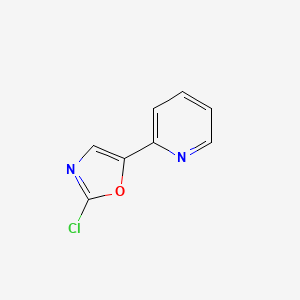
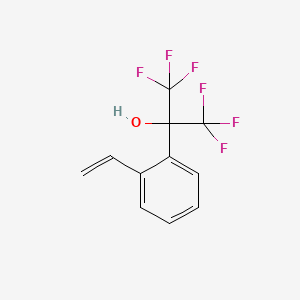
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
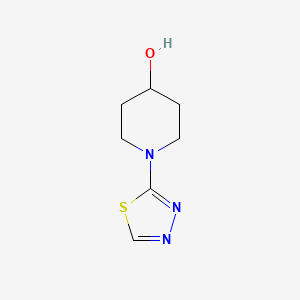
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
